molecular formula C28H32N4O3S B11085893 {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone

{4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone

Cat. No.: B11085893
M. Wt: 504.6 g/mol
InChI Key: ZPHATADRWQPYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a sulfonyl group and two phenylpiperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Sulfonylation: The phenylpiperazine is then reacted with sulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.

    Coupling Reaction: The sulfonylated phenylpiperazine is coupled with 4-methyl-3-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone is studied for its potential as a ligand for various receptors. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine derivatives: These compounds share the piperazine core but differ in their substituents.

    Phenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different aromatic systems.

Uniqueness

The uniqueness of {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone lies in its dual phenylpiperazine moieties and the presence of a sulfonyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C28H32N4O3S

Molecular Weight

504.6 g/mol

IUPAC Name

[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C28H32N4O3S/c1-23-12-13-24(28(33)31-16-14-29(15-17-31)25-8-4-2-5-9-25)22-27(23)36(34,35)32-20-18-30(19-21-32)26-10-6-3-7-11-26/h2-13,22H,14-21H2,1H3

InChI Key

ZPHATADRWQPYCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.